2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-12-7-4-8-13(9-12)20-14(22)10-23-17-21-15(16(19)24-17)11-5-2-1-3-6-11/h1-9H,10,19H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABRYRLWAXXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the environment in which they are administered.
Biological Activity
The compound 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Structure and Synthesis
This compound features a complex structure characterized by:
- A thiazole ring with an amino group.
- A sulfanyl group linked to the thiazole.
- An acetamide group connected to a fluorophenyl substituent .
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones. The specific synthetic pathways can vary depending on the desired yield and purity, often utilizing advanced techniques like chromatography for purification .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various strains of bacteria, including drug-resistant strains. The presence of the sulfanyl group is believed to enhance the reactivity and interaction with bacterial targets .
Anticancer Properties
The anticancer potential of This compound has been explored in various studies. For example:
- In vitro studies demonstrated that compounds with thiazole rings can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The specific activity against Caco-2 cells was notably higher, suggesting selective targeting mechanisms .
| Cell Line | Compound Concentration | Viability Reduction (%) |
|---|---|---|
| A549 | 100 µM | 35.0 |
| Caco-2 | 100 µM | 39.8 |
These findings indicate a structure-dependent anticancer activity that may be attributed to the unique combination of functional groups present in this compound .
The proposed mechanisms by which This compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical pathways such as inflammation and cancer progression.
- Targeting Specific Receptors : Its structural components suggest potential binding sites on various biological receptors, modulating their activity and leading to therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives similar to This compound :
- Antimicrobial Efficacy : A study reported that thiazole derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Studies : Another investigation revealed that specific modifications in thiazole structures could significantly enhance anticancer activity against Caco-2 cells while showing lesser effects on A549 cells, indicating the importance of structural specificity in drug design .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Thiazole Ring : Contributes to biological activity through interactions with various biomolecules.
- Amino Group : Enhances solubility and potential for hydrogen bonding.
- Fluorophenyl Substituent : May influence pharmacokinetics and target specificity.
Thiazole derivatives are known for their wide range of biological activities. The specific compound under discussion has shown promise in several areas:
-
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives exhibit IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7), indicating strong anticancer potential .
- Mechanisms include the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties :
- Neuroprotective Effects :
Therapeutic Applications
The diverse biological activities of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide suggest several therapeutic applications:
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential as an anticancer agent due to cytotoxic effects on cancer cells. |
| Infectious Diseases | Promising candidate for the development of new antibiotics or antifungal agents. |
| Neurodegenerative Disorders | Possible use in treating Alzheimer's disease through enzyme inhibition. |
Case Studies
Several studies highlight the compound's effectiveness in different applications:
- Anticancer Studies :
- Enzyme Inhibition Research :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide, and how can reaction yields be optimized?
- Methodology: The synthesis typically involves cyclization of thiosemicarbazide intermediates using POCl₃ under reflux conditions, followed by coupling with 3-fluoroaniline derivatives. Key steps include:
- Thiazole ring formation via cyclization of 5-amino-4-phenyl-1,3-thiazole-2-thiol precursors .
- Sulfanyl-acetamide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), thiazole protons (δ 5.5–6.2 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z ~413.08 for C₁₇H₁₄FN₃OS₂) .
- FTIR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential: MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this compound’s anticancer activity?
- Approach:
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., EGFR, tubulin) based on thiazole and fluorophenyl pharmacophores .
- DFT Calculations: HOMO-LUMO analysis to predict electron transfer properties and reactive sites .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Troubleshooting:
- Assay Standardization: Compare protocols for cell viability (e.g., MTT vs. resazurin assays) and bacterial strains used .
- Structural Variants: Test analogs with modified substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate SAR trends .
- Statistical Models: Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, incubation time) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
- Design Principles:
- Lipophilicity Modulation: Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl ring to enhance solubility (logP reduction) .
- Metabolic Stability: Replace labile sulfanyl groups with sulfone or phosphonate moieties to resist hepatic oxidation .
- Bioisosteric Replacement: Substitute the thiazole ring with triazole or oxadiazole cores while retaining hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
